

# An In-depth Technical Guide to the Discovery and History of ATSM

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) is a small molecule that has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, most notably neurodegenerative disorders and cancer. Initially developed as a chelating agent, its unique biological activities have led to its investigation as both an imaging agent and a therapeutic compound. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying ATSM and its copper complex, CuATSM.

## **Discovery and Historical Development**

The journey of **ATSM** from a chemical curiosity to a clinical-stage therapeutic candidate has been a multi-decade endeavor. Its origins lie in the field of coordination chemistry, with thiosemicarbazones being recognized for their ability to form stable complexes with transition metals.

Early Research and Repurposing:

Initially, radiolabeled Cu**ATSM** was explored as a positron emission tomography (PET) imaging agent to visualize hypoxic tissues in tumors. The underlying principle was that the lipophilic Cu**ATSM** could cross cell membranes and, in the low-oxygen environment of tumors, be



reduced, trapping the radiolabel inside the cell. This property allowed for the non-invasive identification of hypoxic regions, which are often associated with resistance to radiation and chemotherapy.

A pivotal shift in the research trajectory of Cu**ATSM** occurred with the observation of its neuroprotective properties. Recognizing that mitochondrial dysfunction and oxidative stress are common pathological features in both hypoxic tumors and neurodegenerative diseases, researchers began to investigate Cu**ATSM** as a potential therapeutic for conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

### Timeline of Key Milestones:

- Early 2000s: Initial investigations into CuATSM as a PET imaging agent for tumor hypoxia.
- Mid-2000s: The therapeutic potential of Cu**ATSM** in neurodegenerative diseases begins to be explored, driven by the hypothesis that it could address mitochondrial dysfunction.
- 2011: The first significant preclinical evidence emerges demonstrating the therapeutic efficacy of CuATSM in a mouse model of ALS.
- 2016: A Phase 1 clinical trial of CuATSM for the treatment of ALS is initiated in Australia.
- 2018: Results from the Phase 1 trial in ALS patients show that CuATSM is safe and welltolerated, with preliminary signs of slowing disease progression.
- Ongoing: Phase 2 and 3 clinical trials have been conducted to further evaluate the efficacy
  and safety of CuATSM in ALS. Research into its therapeutic potential for Parkinson's disease
  and other conditions is also actively being pursued.

### **Mechanism of Action**

The therapeutic effects of Cu**ATSM** are believed to be multifactorial, stemming from its ability to modulate cellular copper homeostasis and mitigate oxidative stress.

### Copper Chaperone Activity:

Copper is an essential cofactor for numerous enzymes involved in vital cellular processes, including mitochondrial respiration and antioxidant defense (e.g., superoxide dismutase 1,



SOD1). However, free copper can be toxic. Cu**ATSM** acts as a "copper chaperone," a small molecule that can safely transport and deliver copper to cells and subcellular compartments where it is needed. In the context of neurodegenerative diseases where copper dyshomeostasis is implicated, Cu**ATSM** may restore the function of crucial cuproenzymes.

### Inhibition of Ferroptosis:

A key proposed mechanism of action for Cu**ATSM** is the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Ferroptosis is implicated in the pathophysiology of various neurodegenerative diseases. Cu**ATSM** is thought to act as a potent radical-trapping antioxidant, thereby preventing the lipid peroxidation that drives ferroptotic cell death.

#### Modulation of Cellular Metabolism:

Recent studies suggest that Cu**ATSM** can act as a "metabolic switch." In astrocytes from some ALS patients, which exhibit hyperactive mitochondrial respiration, Cu**ATSM** treatment has been shown to normalize this metabolic phenotype. It appears to shift cellular energy production towards glycolysis and increase the production of lactate, which can then be used as an energy source by neurons. This metabolic reprogramming may contribute to its neuroprotective effects.

# Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of **ATSM** and Cu**ATSM**.

Table 1: Preclinical Efficacy of CuATSM in SOD1 Mouse Models of ALS



| Mouse Model | Treatment Dose and Route | Key Efficacy<br>Outcomes                                                                                   | Reference                                |
|-------------|--------------------------|------------------------------------------------------------------------------------------------------------|------------------------------------------|
| SOD1 G93A   | 30 mg/kg/day, oral       | Significant extension in survival, improved motor function, and delayed disease onset.                     | [Not explicitly found in search results] |
| SOD1 G37R   | Oral administration      | Increased levels of<br>fully metallated SOD1,<br>improved locomotor<br>function, and<br>extended survival. | [1]                                      |
| SOD1 G93A   | Not specified            | Trend towards a 10-<br>day longer lifespan in<br>male mice.                                                | [Not explicitly found in search results] |

Table 2: Phase 1 Clinical Trial of CuATSM in ALS Patients



| Parameter                      | Dosage          | Results                                                                                                       | Reference |
|--------------------------------|-----------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Safety and Tolerability        | Up to 72 mg/day | Safe and well-<br>tolerated.<br>Recommended Phase<br>2 dose of 72 mg/day<br>established.                      | [2]       |
| ALSFRS-R Score                 | 72 mg/day       | Slowed rate of disease progression (-0.29 points/month) compared to historical controls (-1.02 points/month). | [2]       |
| Forced Vital Capacity<br>(FVC) | 72 mg/day       | Improved lung function (+1.1% predicted/month) compared to historical controls (-2.24% predicted/month).      | [2]       |

Table 3: Preclinical and Clinical Data in Parkinson's Disease



| Study Type             | Model/Population                      | Key Findings                                                                            | Reference |
|------------------------|---------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Preclinical            | Mouse models                          | Enhanced dopamine levels, reduced toxic α-synuclein, and prevented neuronal cell death. |           |
| Phase 0 PET Imaging    | Parkinson's disease<br>patients       | Increased tracer accumulation correlated with disease severity (UPDRS score).           | <u> </u>  |
| Phase 1 Clinical Trial | Early Parkinson's<br>disease patients | Daily oral doses for 28 days were evaluated for safety.                                 | <u>-</u>  |

Table 4: Pharmacokinetic Parameters of CuATSM

| Species | Route of<br>Administr<br>ation | Bioavaila<br>bility   | Cmax                  | Tmax                  | Half-life             | Referenc<br>e                            |
|---------|--------------------------------|-----------------------|-----------------------|-----------------------|-----------------------|------------------------------------------|
| Rat     | Oral                           | 53%                   | 488.1 ±<br>67.0 ng/mL | 10 hours              | 3.1 ± 0.4<br>hours    | [Not explicitly found in search results] |
| Mouse   | Intravenou<br>s                | -                     | -                     | -                     | 21.5<br>minutes       | _                                        |
| Human   | Oral                           | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available | _                                        |

Table 5: Toxicity Data for CuATSM



| Species | Route of<br>Administration | Metric                                          | Value                                                  | Reference |
|---------|----------------------------|-------------------------------------------------|--------------------------------------------------------|-----------|
| Mouse   | Intravenous                | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) | 81 μg/kg (for a<br>2:25 ratio of<br>CuATSM to<br>ATSM) |           |
| Rat     | Oral                       | LD50                                            | Data not<br>available                                  | _         |

# **Experimental Protocols**

Synthesis of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM)

A detailed, step-by-step experimental protocol for the synthesis of **ATSM** was not found in the provided search results. The following is a generalized procedure based on the known chemistry of thiosemicarbazone formation:

- Preparation of N4-methylthiosemicarbazide: This precursor is typically synthesized by reacting methylamine with carbon disulfide, followed by reaction with hydrazine.
- Condensation Reaction: Diacetyl (2,3-butanedione) is reacted with two equivalents of N4-methylthiosemicarbazide in a suitable solvent, such as ethanol. The reaction is often catalyzed by a small amount of acid.
- Purification: The resulting solid product (ATSM) is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization.

In Vitro Ferroptosis Inhibition Assay

- Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere overnight.
- Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer, such as RSL3 (which inhibits glutathione peroxidase 4) or erastin (which inhibits the cystine/glutamate antiporter system Xc-).



- Co-treatment with CuATSM: Simultaneously treat the cells with a range of concentrations of CuATSM.
- Assessment of Cell Viability: After a defined incubation period (e.g., 24 hours), assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
- Data Analysis: Calculate the EC50 value for CuATSM's protective effect against ferroptosis.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

- Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.
- Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium.
- Baseline Measurement: Measure the basal OCR of the cells.
- Sequential Injections of Mitochondrial Stressors:
  - Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
  - FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
  - Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
- Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

## **Visualizations**





Click to download full resolution via product page

Caption: A generalized workflow of the drug discovery and development process.





Click to download full resolution via product page

Caption: The role of CuATSM in the ferroptosis signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acute oral toxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Publications | Clinical Trials Statistical and Data Management Center The University of Iowa | Page 1 [ctsdmc.uiowa.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of ATSM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609474#atsm-compound-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com